(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide
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Overview
Description
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for the requested compound was not found in the available resources.Scientific Research Applications
Synthesis and Biological Activities : A series of derivatives similar to the compound were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, one of the compounds showed promising results in anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, a well-known drug (Küçükgüzel et al., 2013).
Antimicrobial Activity : Another study focused on the synthesis and antimicrobial activity of similar compounds, exploring their effectiveness against various bacteria and fungi (Sarvaiya et al., 2019).
Chemical Genetics in Plant Biology : One study identified small molecules with ethylene-like biological activity in Arabidopsis, a model organism in plant biology. The research highlighted the potential of these compounds in understanding plant growth and development processes (Oh et al., 2017).
Cyclooxygenase Inhibition : A sulfonamide-containing derivative was investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This study contributed to the development of new therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Carbonic Anhydrase Inhibition : Research on similar compounds revealed their potential as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. These findings could be useful for developing new drugs for conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).
Biochemical Sensing and Imaging : A novel fluorescent probe based on a pyrazoline derivative was developed for detecting glutathione, a critical antioxidant in biological systems. This probe was used for fluorescent imaging of cellular glutathione and in serum, demonstrating its potential in biomedical research and diagnostics (Wang et al., 2013).
Mechanism of Action
Target of Action
The target of a drug is the molecule in the body with which the drug interacts to exert its effects. For example, the target of the drug Ondansetron is the serotonin receptor subtype, 5-HT3 .
Mode of Action
This refers to how a drug interacts with its target to produce a therapeutic effect. For instance, Ondansetron, a selective 5-HT3 receptor antagonist, blocks serotonin, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone .
Biochemical Pathways
These are the series of chemical reactions that the drug undergoes in the body. For example, Ondansetron is extensively metabolized in the liver via hydroxylation, followed by glucuronide or sulfate conjugation .
Pharmacokinetics
This refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). For example, Ondansetron is absorbed orally, distributed in the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
This is the effect that the drug has at the molecular and cellular level. For instance, the blockade of serotonin receptors by Ondansetron prevents nausea and vomiting .
Properties
IUPAC Name |
(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,14-11-17-7-2-1-3-8-17)21-15-18-9-4-5-10-19(18)16-22-13-6-12-20-22/h1-14,21H,15-16H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUINTGQZLFXXCQ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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